molecular formula C29H46O4 B13410277 (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B13410277
M. Wt: 458.7 g/mol
InChI Key: WIGDKYQMJSRKLV-FNFIRBLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule with a unique structure. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules. The presence of the oxan-2-yloxy group and the pentanoic acid side chain further adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of the oxan-2-yloxy group, and the attachment of the pentanoic acid side chain. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms, leading to the formation of alcohols or alkanes.

    Substitution: The replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the functional groups introduced.

Scientific Research Applications

The compound (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as the inhibition of inflammation, the induction of apoptosis in cancer cells, or the suppression of viral replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid include other cyclopenta[a]phenanthrene derivatives, such as:

    Cholesterol: A well-known sterol with a similar core structure.

    Estradiol: A steroid hormone with a related cyclopenta[a]phenanthrene framework.

    Testosterone: Another steroid hormone with a similar structural motif.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H46O4

Molecular Weight

458.7 g/mol

IUPAC Name

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C29H46O4/c1-19(7-12-26(30)31)23-10-11-24-22-9-8-20-18-21(33-27-6-4-5-17-32-27)13-15-28(20,2)25(22)14-16-29(23,24)3/h8,19,21-25,27H,4-7,9-18H2,1-3H3,(H,30,31)/t19-,21+,22+,23-,24+,25+,27?,28+,29-/m1/s1

InChI Key

WIGDKYQMJSRKLV-FNFIRBLXSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5CCCCO5)C)C

Origin of Product

United States

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